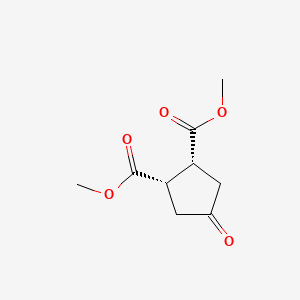![molecular formula C10H17NO2 B3121349 2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid CAS No. 28345-45-1](/img/structure/B3121349.png)
2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid
Vue d'ensemble
Description
“2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid” is a chemical compound with the molecular formula C10H17NO2 . It is also known as 2-{4-aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of “2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid” is derived from its molecular formula, C10H17NO2 . The compound contains a bicyclic octane ring with an amino group at the 4-position and an acetic acid group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid” include its molecular weight, which is 219.71 g/mol . More detailed properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique
Reactive Extraction of Carboxylic Acids
Carboxylic acids' separation from aqueous solutions through reactive extraction using organic solvents and supercritical fluids has been extensively reviewed. Supercritical CO2 is highlighted for its environmentally friendly characteristics, such as being non-toxic, non-flammable, and recoverable, making it an efficient solvent for carboxylic acids extraction with higher yield and simplicity compared to other methods (Djas & Henczka, 2018).
Bacterial Catabolism of Indole-3-Acetic Acid
The existence of microorganisms capable of catabolizing indole-3-acetic acid (IAA), a structurally related carboxylic acid, is well-documented. This research provides insights into the metabolic pathways and gene clusters (iac and iaa) involved in the aerobic and anaerobic degradation of IAA, suggesting potential biotechnological applications in environmental remediation and agriculture (Laird, Flores, & Leveau, 2020).
Organic Acids in Acidizing Operations
The use of organic acids, such as acetic acid, in acidizing operations for both carbonate and sandstone formations in the oil and gas industry has been reviewed. These acids offer an alternative to more corrosive chemicals, providing benefits in terms of reduced corrosion rates and improved efficiency in formation damage removal and dissolution processes (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).
Pervaporation Separation Techniques
The review on pervaporation (PV) separation techniques for water-acetic acid mixtures emphasizes the industrial importance of acetic acid recycling from wastewater. PV is presented as an economical and environmentally clean method, highlighting the relevance of membrane processes in the separation of acetic acid from aqueous streams, which could be applicable to compounds like 2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetic acid (Aminabhavi & Toti, 2003).
Propriétés
IUPAC Name |
2-(4-amino-1-bicyclo[2.2.2]octanyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c11-10-4-1-9(2-5-10,3-6-10)7-8(12)13/h1-7,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAPKUVKPMSPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101272318 | |
| Record name | 4-Aminobicyclo[2.2.2]octane-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28345-45-1 | |
| Record name | 4-Aminobicyclo[2.2.2]octane-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28345-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobicyclo[2.2.2]octane-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] benzenecarbothioate](/img/structure/B3121285.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid](/img/structure/B3121287.png)




![2-Pyridinepropanoic acid, 5-bromo-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B3121313.png)


![Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester](/img/structure/B3121330.png)



